![molecular formula C18H22N2O4 B5186514 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone](/img/structure/B5186514.png)
2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone, also known as CNB-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CNB-001 belongs to a class of compounds called chromones, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone is not fully understood, but it is believed to act through multiple pathways. 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been shown to activate the Nrf2-ARE pathway, which is a key regulator of cellular defense against oxidative stress. It also modulates the levels of pro-inflammatory cytokines and inhibits the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects
2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases. 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has also been shown to improve cognitive function and memory in these models. In addition, it has been shown to have a protective effect on the cardiovascular system, by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone is its relatively low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials in humans, which makes it difficult to assess its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in other disease models, such as cancer and cardiovascular disease. Further studies are also needed to assess its safety and efficacy in humans, which could lead to the development of new therapeutics for neurodegenerative diseases.
合成法
2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the condensation of 6-nitrocoumarin with piperidine, followed by the reaction with 2-methyl-1,3-propanedione. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties. 2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone has been tested in animal models of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke, and has shown promising results in improving cognitive function and reducing neuronal damage.
特性
IUPAC Name |
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)17(21)15-11-13-10-14(20(22)23)6-7-16(13)24-18(15)19-8-4-3-5-9-19/h6-7,10-12,18H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMNUYWIJRUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(6-nitro-2-piperidin-1-yl-2H-chromen-3-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

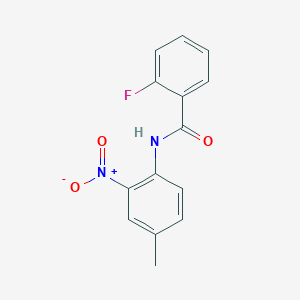

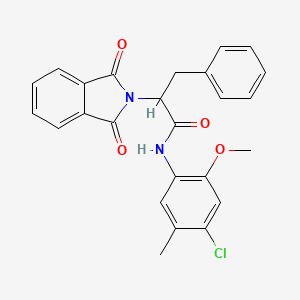
![methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5186458.png)
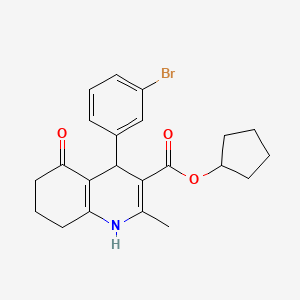
![N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5186472.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5186483.png)
![ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5186499.png)
![N-[4-(benzyloxy)phenyl]-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5186505.png)
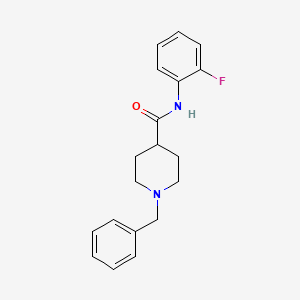
![4-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5186519.png)
![3-{1-[3-(benzyloxy)-4-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5186521.png)
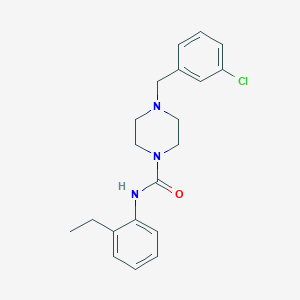
![1-benzyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5186531.png)